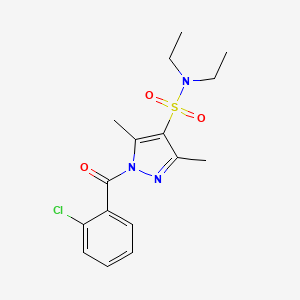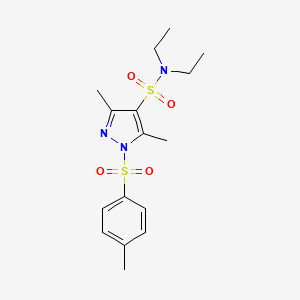
1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” belong to a class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Molecular Structure Analysis
The molecular structure of benzoyl derivatives is characterized by a benzene ring attached to a carbonyl group . The exact structure of “1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” would depend on the specific locations of the substituents on the benzene ring.
Chemical Reactions Analysis
Benzoyl derivatives can undergo various chemical reactions, including electrophilic aromatic substitution . The specific reactions “1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” can undergo would depend on the specific functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzoyl derivatives generally have good stability and solubility in organic solvents . They also exhibit interesting electrochemical properties .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
It’s known that such compounds can undergo various chemical reactions, including electrophilic substitution reactions . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical processes, including the formation of n-aryl-n′(2-chlorobenzoyl) thioureas . The downstream effects of these changes can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in the body, leading to the formation of various metabolites . These metabolites can have different bioavailability and activity compared to the parent compound .
Result of Action
Similar compounds have been shown to have various biological effects, including anti-diabetic potential . The specific effects of this compound would depend on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. For instance, the presence of certain sulfides can accelerate the photodegradation of similar compounds under UVA irradiation . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-9-7-8-10-14(13)17/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHBLHVZTFTXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571710.png)
![2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571714.png)
![5-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571715.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6571718.png)
![N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571731.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571744.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B6571769.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)

![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)
![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)